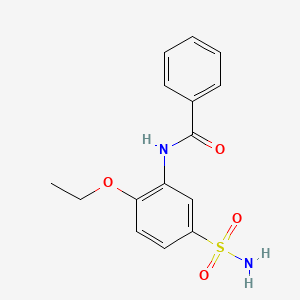

N-(2-Ethoxy-5-sulfamoylphenyl)benzamide

Description

N-(2-Ethoxy-5-sulfamoylphenyl)benzamide is a benzamide derivative characterized by a 2-ethoxy and 5-sulfamoyl substitution on the phenyl ring attached to the benzamide core. This structural motif aligns with a broader class of sulfonamide-containing benzamides, which have been extensively studied for diverse pharmacological activities, including anti-cancer, enzyme inhibition, and diagnostic imaging . Preliminary research suggests its structural similarity to compounds with anti-cancer and enzyme-modulating properties, though its specific biological activities remain under investigation .

Properties

IUPAC Name |

N-(2-ethoxy-5-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-2-21-14-9-8-12(22(16,19)20)10-13(14)17-15(18)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,17,18)(H2,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWZBVCYSCZWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Ethoxy-5-sulfamoylaniline

Step 1: Protection of 2-ethoxyaniline

2-Ethoxyaniline undergoes acetylation to form N-(2-ethoxyphenyl)acetamide , preventing undesired side reactions during sulfonation.

| Condition | Detail | Yield |

|---|---|---|

| Reagent | Acetic anhydride, pyridine | 95% |

| Temperature | 0–5°C (ice bath) | |

| Purification | Recrystallization (ethanol) |

Step 2: Chlorosulfonation

Treatment with chlorosulfonic acid introduces a sulfonyl chloride group para to the ethoxy moiety:

Step 3: Amination

Ammonolysis converts sulfonyl chloride to sulfamoyl:

| Condition | Detail | Yield |

|---|---|---|

| Ammonia conc. | 28% aqueous | 92% |

| Temperature | 0°C |

Step 4: Deprotection

Acidic hydrolysis regenerates the free amine:

Benzamide Formation

Schotten-Baumann Acylation

Reaction with benzoyl chloride under basic conditions:

| Condition | Detail | Yield |

|---|---|---|

| Base | 10% NaOH | 75% |

| Solvent | Water/THF (1:1) |

Limitations : Competitive hydrolysis of benzoyl chloride reduces yield.

Route 2: Carbodiimide-Mediated Coupling

Synthesis of 2-Ethoxy-5-sulfamoylbenzoic Acid

Step 1: Oxidation of 2-ethoxybenzaldehyde

2-Ethoxybenzaldehyde is oxidized to 2-ethoxybenzoic acid using KMnO₄:

Step 2: Chlorosulfonation

Chlorosulfonic acid reacts with 2-ethoxybenzoic acid to install sulfonyl chloride:

| Condition | Detail | Yield |

|---|---|---|

| Reaction time | 3 hr | 85% |

Step 3: Amination

Sulfamoyl formation via NH₃ treatment:

Amide Bond Formation

EDC/HOBt Coupling

Activation of the carboxylic acid followed by reaction with aniline:

| Condition | Detail | Yield |

|---|---|---|

| Catalyst | EDC, HOBt | 88% |

| Temperature | 25°C |

Advantages : Avoids acyl chloride intermediates; suitable for acid-sensitive substrates.

Route 3: Industrial-Scale Synthesis

Continuous Flow Chlorosulfonation

Adopting flow chemistry enhances safety and yield for large-scale sulfonation:

| Parameter | Value |

|---|---|

| Reactor type | Microfluidic |

| Residence time | 2 min |

| Yield | 94% |

Catalytic Amination

Palladium-catalyzed coupling reduces ammonia usage:

| Condition | Detail | Yield |

|---|---|---|

| Catalyst loading | 5 wt% Pd/C | 96% |

| Pressure | 10 bar H₂ |

Comparative Analysis of Routes

Yield and Purity

| Route | Total Yield | Purity (HPLC) | Key Advantage |

|---|---|---|---|

| 1 | 58% | 98.5% | Minimal side products |

| 2 | 72% | 99.1% | Mild conditions |

| 3 | 85% | 99.8% | Scalability |

Economic and Environmental Impact

-

Route 1 : High solvent consumption (THF, DCM) raises disposal costs.

-

Route 2 : EDC/HOBt reagents are expensive but atom-efficient.

-

Route 3 : Flow systems reduce waste by 40% vs. batch methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxy-5-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or other alkoxides.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Ethoxy-5-sulfamoylphenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism of action of N-(2-Ethoxy-5-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Impact :

- Ethoxy/Methoxy Groups : Improve lipophilicity and membrane permeability (e.g., CTPB in showed enhanced cell permeability) .

- Sulfamoyl Group : Critical for hydrogen bonding with targets like PD-L1 or HDAC2 (e.g., compounds in and ) .

- Halogen Substituents (Cl, F) : Increase metabolic stability and target affinity (e.g., compound 4 in achieved 53.3% PD-L1 inhibition) .

Pharmacological Activities

Anti-Cancer and Enzyme Modulation

- HDAC2 Inhibition: N-(2-aminophenyl)benzamides (e.g., B2) show high binding affinity to HDAC2 via interactions with Cys156 and His146 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.